2,6-Diamino-4-nitrotoluene

説明

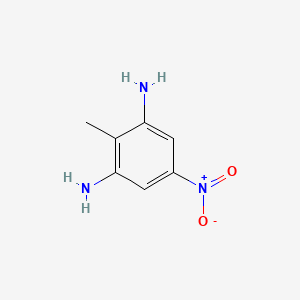

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWAUDUGZVURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207973 | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59229-75-3 | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059229753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,6-toluenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8UX2A3X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Diamino-4-nitrotoluene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and metabolic pathways of 2,6-Diamino-4-nitrotoluene (2,6-DANT). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound, with the CAS number 59229-75-3, is an aromatic amine.[1][2][3] Its chemical structure consists of a toluene backbone substituted with two amino groups at positions 2 and 6, and a nitro group at position 4.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C7H9N3O2 | [4][5] |

| Molecular Weight | 167.17 g/mol | [3][6] |

| CAS Number | 59229-75-3 | [1][2][3] |

| Melting Point | -43.8 °C | [1] |

| Boiling Point | 81.6 °C | [1] |

| Flash Point | 2 °C (35.6 °F) (closed cup) | [1] |

| Purity | ≥95% | [2] |

| Appearance | Solid | [7] |

Synthesis of this compound

The primary route for synthesizing this compound is through the selective reduction of 2,4,6-trinitrotoluene (TNT).[8][9] Both one-step and two-step facile synthesis methods have been described.[8][9]

Experimental Protocol: One-Step Synthesis from TNT

This protocol is adapted from a method describing the selective reduction of ortho-nitro groups of TNT using hydrazine hydrate.[9]

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Methanol

-

Charcoal

-

Ferric chloride hexahydrate (FeCl3·6H2O)

-

Hydrazine hydrate

Procedure:

-

A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl3·6H2O, and 32 g of charcoal is prepared in 500 mL of methanol.[9]

-

To this mixture, 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise over a period of 3 to 4.5 hours, maintaining the temperature at 5–10°C.[9]

-

The reaction mixture is then stirred for 2.5 hours at 15°C, followed by an additional 5 hours at 20–22°C.[9]

-

The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for another hour.[9]

-

The resulting product, this compound, can then be isolated and purified.

References

- 1. accustandard.com [accustandard.com]

- 2. This compound - CAS:59229-75-3 - 阿镁生物 [amaybio.com]

- 3. ez.restek.com [ez.restek.com]

- 4. This compound | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [gsrs-dev-public.ncats.io]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3). The information is compiled from various scientific sources to support research, development, and safety assessments involving this compound.

Core Physical and Chemical Properties

This compound is a nitroaromatic compound primarily used as an intermediate in chemical synthesis, particularly in the manufacturing of dyes and pigments.[1] Its physical and chemical characteristics are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Appearance | Typically appears as a crystalline solid. | [2] |

| Melting Point | 214-216 °C (solvent: Acetone, Water) | [3] |

| Boiling Point | 432.5°C at 760 mmHg | [1][3] |

| Density | 1.369 g/cm³ | [1][3] |

| Flash Point | 215.4°C | [1][3] |

| Vapor Pressure | 1.1E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.679 | [1][3] |

| log Pow (Octanol-Water Partition Coefficient) | -2.23 | [4] |

| PSA (Polar Surface Area) | 97.9 Ų | [3] |

| XLogP3 | 2.75320 | [3] |

Molecular and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 167.17 g/mol | [1][2][3] |

| Canonical SMILES | CC1=C(C=C(C=C1N)--INVALID-LINK--[O-])N | [2] |

| InChI | InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | [2] |

| InChI Key | SPOWAUDUGZVURQ-UHFFFAOYSA-N | [2] |

Experimental Methodologies

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity and is typically determined using one of the following methods:

-

Capillary Melting Point Method: A small amount of the finely powdered solid is packed into a thin-walled capillary tube. The capillary tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range over which the substance melts is recorded.

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition on the DSC thermogram.

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed.

-

Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid actively boils is recorded as the boiling point.

-

Ebulliometer: An ebulliometer is a device for precise measurement of the boiling point of a liquid.

Analytical Methods for Identification and Quantification

Several analytical techniques are employed for the identification and quantification of this compound and related compounds in various matrices.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of diaminotoluenes. Reversed-phase HPLC with ultraviolet (UV) or electrochemical detection is frequently used.[5] For instance, a method for determining 2,4- and 2,6-toluenediamine in air samples involves collection in an impinger, acetylation, and subsequent analysis by HPLC.[6]

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for the analysis of nitrotoluenes and their derivatives.[7]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. It is often used in conjunction with chromatography techniques (LC-MS or GC-MS) for definitive identification.

Synthesis and Metabolic Pathways

The following diagrams illustrate the synthesis of this compound and its potential metabolic fate based on studies of related compounds.

Synthesis of this compound

A known synthetic route to this compound involves the selective reduction of 2,4,6-trinitrotoluene (TNT).

Caption: Synthesis of this compound from TNT.

Proposed Metabolic Pathway of this compound

The metabolism of diaminotoluenes has been studied in various organisms. The pathway below is a generalized representation based on the metabolism of related compounds, such as 2,6-dinitrotoluene and other diaminotoluenes.[8][9][10][11] Metabolism typically involves acetylation of the amino groups and hydroxylation of the aromatic ring or the methyl group.

Caption: Proposed metabolic pathway of this compound.

Toxicological Profile

Compared to its precursor, 2,4,6-trinitrotoluene (TNT), and its primary degradation products like 2-amino-4,6-dinitrotoluene, this compound exhibits a weaker toxic potential.[4] Studies on related diaminotoluenes indicate that they are readily absorbed and metabolized.[11] The metabolites are then typically excreted in the urine.[11] While 2,6-diaminotoluene itself is mutagenic in some in vitro tests, it is metabolized in vivo to compounds that are also proximate mutagens.[11] However, long-term animal bioassays of 2,6-diaminotoluene did not show evidence of carcinogenicity.[11]

Conclusion

This technical guide provides essential physical and chemical data for this compound (CAS 59229-75-3). The information presented, including tabulated properties, generalized experimental methodologies, and pathway diagrams, serves as a valuable resource for professionals in research, drug development, and chemical safety. It is important to consult original research articles and safety data sheets for more detailed and specific information when handling this compound.

References

- 1. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 6. cdc.gov [cdc.gov]

- 7. cdc.gov [cdc.gov]

- 8. In vitro metabolism of [(3)H]2,6-dinitrotoluene by human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 2,6-dinitrotoluene in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Metabolism, disposition, and mutagenicity of 2,6-diaminotoluene, a mutagenic noncarcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diamino-4-nitrotoluene

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and safety protocols for 2,6-Diamino-4-nitrotoluene. The information is intended for researchers, scientists, and professionals engaged in drug development and related chemical research fields.

Molecular Structure and Properties

This compound, with the chemical formula C7H9N3O2, is an aromatic amine.[1] The structure consists of a toluene backbone substituted with two amino groups at positions 2 and 6, and a nitro group at position 4. This substitution pattern confers specific chemical reactivity and physical properties to the molecule.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H9N3O2 | PubChem[1] |

| Molecular Weight | 167.17 g/mol | PubChem |

| Monoisotopic Mass | 167.06947 Da | PubChem[1] |

| Appearance | Solid | Fisher Scientific |

| CAS Number | 59229-75-3 | AccuStandard[2] |

| IUPAC Name | 2-methyl-5-nitrobenzene-1,3-diamine | PubChem[1] |

| Predicted XlogP | 0.8 | PubChem[1] |

Synthesis Protocols

The synthesis of this compound can be achieved through the selective reduction of 2,4,6-trinitrotoluene (TNT). Two notable experimental procedures are outlined below.

Two-Step Synthesis from TNT

A facile two-step synthesis involves the sequential and selective reduction of the nitro groups of TNT.[3] This method provides a controlled approach to achieving the desired diamino-nitro substitution pattern.

One-Step Selective Reduction of TNT

A highly selective one-step synthesis method has been developed for the production of this compound from TNT.[4]

Experimental Protocol:

This method employs hydrazine hydrate as the reducing agent in the presence of ferric chloride (FeCl3) and charcoal as catalysts. The reaction is typically carried out in methanol.[4]

-

Reactants: 2,4,6-trinitrotoluene (TNT), hydrazine hydrate, ferric chloride hexahydrate (FeCl3·6H2O), charcoal, methanol.

-

Procedure: A mixture of TNT, FeCl3·6H2O, and charcoal is prepared in methanol. A solution of hydrazine hydrate in methanol is then added dropwise to this mixture over a period of 3 to 4.5 hours, while maintaining the temperature between 5-10°C. Following the addition, the reaction mixture is stirred for 2.5 hours at 15°C and then for an additional 5 hours at 20-22°C. The temperature is gradually increased to 50°C over 1.5 hours, and stirring is continued for another hour to complete the reaction.[4]

-

Selectivity: The selectivity of the reduction of the ortho-nitro groups is a key feature of this method, allowing for the direct formation of this compound.[4]

The logical workflow for the one-step synthesis is depicted in the following diagram:

Caption: One-step synthesis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is suspected of causing genetic defects.

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a locked up, dry, and well-ventilated place. Keep the container tightly closed. For maintaining product quality, refrigeration is recommended.[5]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5]

First-Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

This guide is intended to provide a technical overview and does not replace a formal safety assessment. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

A Senior Application Scientist's Guide to the Solubility of 2,6-Diamino-4-nitrotoluene in Common Laboratory Solvents

Introduction: Understanding the Significance of Solubility for 2,6-Diamino-4-nitrotoluene

This compound (DANT), a nitroaromatic compound, is a key intermediate in various chemical syntheses, including the production of dyes and energetic materials.[1] Its utility in these applications is fundamentally linked to its solubility characteristics in different solvent systems. A comprehensive understanding of DANT's solubility is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification efficiency, and the formulation of final products.

This in-depth technical guide provides a detailed exploration of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present available data and reasoned estimations for its behavior in common laboratory solvents, and provide robust, field-proven experimental protocols for determining its solubility with precision. This document is designed to empower researchers with the knowledge to make informed decisions on solvent selection and to develop self-validating experimental workflows for their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the interplay of its functional groups—two primary amino groups (-NH₂) and a nitro group (-NO₂) on a toluene backbone—creates a molecule with distinct polarity and hydrogen bonding capabilities.

| Property | Value / Information | Source |

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Data not readily available for the 2,6-diamino isomer. For comparison, the melting point of 2,4-diamino-6-nitrotoluene is 135 °C. | [3] |

| pKa | The presence of two basic amino groups suggests the molecule will have a basic pKa. For comparison, the predicted pKa of the structurally similar 4-Amino-2,6-dinitrotoluene is 0.95. | [4] |

| Predicted XlogP | 0.8 | [5] |

The presence of two amino groups and a nitro group makes this compound a polar molecule capable of acting as both a hydrogen bond donor (via the N-H bonds of the amino groups) and a hydrogen bond acceptor (via the lone pairs on the nitrogen and oxygen atoms). The predicted XlogP of 0.8 indicates a relatively low lipophilicity, suggesting a preference for more polar solvents over nonpolar ones.

Solubility Profile in Common Laboratory Solvents: A Qualitative and Estimated Overview

While precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, we can infer its likely solubility based on its physicochemical properties and the principle of "like dissolves like." The commercial availability of this compound in acetonitrile at concentrations of 0.1 mg/mL and 100 mg/L further supports its solubility in polar aprotic solvents.[6][7]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Limited | The presence of polar functional groups allows for some interaction with water through hydrogen bonding. However, the nonpolar toluene backbone will limit extensive solubility. The isomeric 2,4-diamino-6-nitrotoluene is available as a 30% solution in water, suggesting that diaminonitrotoluenes can have significant aqueous solubility. |

| Methanol | Polar Protic | Good | As a polar protic solvent, methanol can engage in hydrogen bonding with the amino and nitro groups of DANT. |

| Ethanol | Polar Protic | Good | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of DANT. |

| Acetone | Polar Aprotic | Good | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for polar compounds like DANT. |

| Acetonitrile | Polar Aprotic | Excellent | The commercial availability of DANT in acetonitrile solutions confirms its high solubility in this solvent.[6][7] Acetonitrile is a polar aprotic solvent that can effectively solvate DANT. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, particularly those with hydrogen bonding capabilities. |

| Ethyl Acetate | Moderately Polar | Moderate | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent for DANT. The related compound 2-Amino-4-nitrotoluene is commercially available in ethyl acetate. |

| Dichloromethane | Nonpolar | Limited | As a nonpolar solvent, dichloromethane is less likely to effectively solvate the polar functional groups of DANT, leading to limited solubility. |

| Toluene | Nonpolar | Poor | Toluene is a nonpolar aromatic solvent. The significant polarity of DANT will likely result in poor solubility. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The two primary methods employed in pharmaceutical and chemical research are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay: A High-Throughput Approach

Kinetic solubility measurements are often used in the early stages of research for rapid screening. This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.

Below is a generalized workflow for a nephelometric-based kinetic solubility assay:

Figure 1: Generalized workflow for a kinetic solubility assay.

Step-by-Step Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a clear-bottomed 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to reach the desired final compound concentrations and a consistent final DMSO concentration (typically ≤ 1%).

-

Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This method involves equilibrating an excess of the solid compound with the solvent over a longer period.

The logical relationship for selecting a suitable solvent based on the properties of this compound is illustrated below:

Figure 2: Solvent selection logic for this compound.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. Ensure that solid material remains undissolved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound and analyze them using the same analytical method to construct a calibration curve.

-

Calculation: Determine the concentration of the saturated solution by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility.

Conclusion: A Framework for Informed Research

While a comprehensive, publicly available dataset of the solubility of this compound in all common laboratory solvents remains to be fully established, this guide provides a robust framework for understanding and predicting its solubility behavior. Based on its molecular structure, this compound is expected to exhibit good to excellent solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents.

For applications requiring precise solubility data, the experimental protocols detailed herein for kinetic and thermodynamic solubility determination offer reliable and reproducible methods. By combining theoretical understanding with rigorous experimental validation, researchers, scientists, and drug development professionals can confidently select appropriate solvents and optimize their processes involving this compound.

References

- 1. Buy this compound (EVT-373184) | 59229-75-3 [evitachem.com]

- 2. GSRS [gsrs-dev-public.ncats.io]

- 3. 2,4-DIAMINO-6-NITROTOLUENE CAS#: 6629-29-4 [m.chemicalbook.com]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 6. accustandard.com [accustandard.com]

- 7. cpiinternational.com [cpiinternational.com]

Synthesis of 2,6-Diamino-4-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-Diamino-4-nitrotoluene, a key intermediate in various chemical and pharmaceutical applications. The document details experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthetic routes for enhanced clarity.

Introduction

This compound is a valuable chemical intermediate. Its synthesis has been approached through several methodologies, with the most prominent routes originating from 2,4,6-trinitrotoluene (TNT) or substituted toluenes. The choice of synthesis pathway often depends on factors such as desired purity, yield, safety considerations, and the availability of starting materials. This guide explores three primary synthetic strategies: the one-step and two-step selective reduction of TNT, and a pathway originating from 2-chloro-6-nitrotoluene.

Synthesis Pathways

Selective Reduction of 2,4,6-Trinitrotoluene (TNT)

The most direct routes to this compound involve the selective reduction of the ortho-nitro groups of 2,4,6-trinitrotoluene. This can be achieved in either a one-step or a two-step process.

A highly selective one-step method has been developed for the synthesis of this compound from TNT.[1][2] This process utilizes hydrazine hydrate as the reducing agent in the presence of ferric chloride (FeCl₃) and charcoal.[1][2] By carefully controlling the reaction conditions, the two ortho-nitro groups of TNT can be selectively reduced, yielding the desired product.[1][2]

Experimental Protocol: One-Step Synthesis from TNT [1][2]

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Charcoal (activated)

-

Methanol

-

Hydrazine hydrate

-

Acetone

Procedure:

-

A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of charcoal in 500 mL of methanol is prepared in a reaction vessel.

-

To this suspension, a solution of 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise over a period of 3–4.5 hours, while maintaining the temperature at 5–10°C.

-

The reaction mixture is then stirred for 2.5 hours at 15°C, followed by an additional 5 hours at 20–22°C.

-

The temperature is gradually raised to 50°C over 1.5 hours, and stirring is continued for another hour.

-

The hot mixture is filtered to remove the charcoal, which is then washed with hot methanol (3 x 200 mL) and hot acetone (2 x 300 mL).

-

The combined filtrates are processed to isolate the this compound product.

A two-step synthesis route from TNT has also been reported.[3] This method involves a sequential reduction of the nitro groups. The first step is the selective reduction of one ortho-nitro group to yield 2-amino-4,6-dinitrotoluene. This intermediate is then subjected to a second reduction step to convert the second ortho-nitro group, affording this compound.[1] The reduction in the second step is typically carried out using iron powder in acetic acid.[1]

Synthesis from 2-Chloro-6-nitrotoluene

An alternative pathway to 2,6-diaminotoluene (a related compound) that can be adapted for the synthesis of the nitro-substituted analog involves starting from 2-chloro-6-nitrotoluene.[4] This method proceeds through a two-step process: a reduction reaction followed by an ammonolysis reaction.[4] While the provided reference focuses on the non-nitrated toluene derivative, the principles can be applied. The initial step involves the reduction of the nitro group, followed by the substitution of the chlorine atom with an amino group.

Conceptual Experimental Workflow: Synthesis from 2-Chloro-6-nitrotoluene

-

Reduction: The nitro group of 2-chloro-6-nitrotoluene is reduced to an amino group. This can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel.[4]

-

Ammonolysis: The resulting 3-chloro-2-methylaniline undergoes an ammonolysis reaction to replace the chlorine atom with an amino group. This step typically requires a catalyst, such as a copper salt, and is carried out under pressure.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways of this compound and related compounds.

| Parameter | One-Step Synthesis from TNT | Two-Step Synthesis from TNT | Synthesis from 2,6-Dinitrotoluene |

| Starting Material | 2,4,6-Trinitrotoluene | 2,4,6-Trinitrotoluene | Mixture of 2,4- and 2,6-dinitrotoluene |

| Key Reagents | Hydrazine hydrate, FeCl₃, Charcoal | Step 1: Selective reducing agent; Step 2: Iron powder, Acetic acid | Palladium-carbon catalyst, Hydrogen |

| Yield | 57%[1] | Not explicitly stated | >50%[5] |

| Purity | Not explicitly stated | Not explicitly stated | >99.5%[5] |

| Selectivity | 80% (ratio of this compound to 2,4-diamino-6-nitrotoluene)[1] | Not explicitly stated | Not applicable |

| Key Reaction Conditions | 5–50°C[1] | Not explicitly stated | 110–125°C, 1.0–1.2 MPa[5] |

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. The one-step selective reduction of TNT offers a direct and efficient method, with a detailed protocol available. The two-step reduction of TNT provides an alternative route, though with less detailed public data on yields and purity. The synthesis from substituted toluenes, such as 2-chloro-6-nitrotoluene or a mixture of dinitrotoluenes, presents viable alternatives, with the latter demonstrating high purity in the final product. The selection of an appropriate synthesis route will be dictated by the specific requirements of the research or development project, including scalability, cost-effectiveness, and desired product specifications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]

- 5. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2,6-Diamino-4-Nitrotoluene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diamino-4-nitrotoluene and its isomer, 2,4-diamino-6-nitrotoluene. It also details a validated experimental protocol for the one-step synthesis of this compound from 2,4,6-trinitrotoluene (TNT). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on the characterization and preparation of this compound.

Spectroscopic Data

Mass Spectrometry of this compound

Mass spectrometry data confirms the molecular weight of this compound. The gas chromatography-mass spectrum is available from Restek.[1] Additionally, predicted collision cross-section data for various adducts are available.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | PubChem |

| Molecular Weight | 167.17 g/mol | PubChem |

| Predicted Collision Cross Section (m/z) | ||

| [M+H]⁺ | 168.07675 | PubChemLite |

| [M+Na]⁺ | 190.05869 | PubChemLite |

| [M-H]⁻ | 166.06219 | PubChemLite |

Infrared (IR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene

Note: The following IR data is for the isomer 2,4-diamino-6-nitrotoluene.

Table 2: Infrared (IR) Spectral Data for 2,4-Diamino-6-Nitrotoluene

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amines) |

| 1600-1450 | Aromatic C=C stretching |

| 1550-1475 | N-O asymmetric stretching (nitro group) |

| 1355-1315 | N-O symmetric stretching (nitro group) |

| 850-800 | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene

Note: The following NMR data is for the isomer 2,4-diamino-6-nitrotoluene, obtained on a BRUKER AC-300 instrument.

Table 3: ¹H NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | Aromatic H |

| ~6.0 | Singlet | 1H | Aromatic H |

| ~4.5 | Broad Singlet | 4H | Amino (-NH₂) |

| ~2.1 | Singlet | 3H | Methyl (-CH₃) |

Table 4: ¹³C NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene

| Chemical Shift (ppm) | Assignment |

| ~150 | Aromatic C-NO₂ |

| ~145 | Aromatic C-NH₂ |

| ~120 | Aromatic C-H |

| ~110 | Aromatic C-CH₃ |

| ~15 | Methyl (-CH₃) |

Experimental Protocols

Synthesis of this compound

A highly selective one-step synthesis of this compound from 2,4,6-trinitrotoluene (TNT) has been reported.[2][3] This method involves the selective reduction of the two ortho-nitro groups of TNT.

Materials:

-

2,4,6-Trinitrotoluene (TNT)

-

Hydrazine hydrate (HH)

-

Ferric chloride (FeCl₃) or Ferrous chloride (FeCl₂)

-

Activated charcoal

-

Methanol

Procedure:

-

A solution of TNT in methanol is prepared.

-

A catalytic amount of FeCl₃ (or FeCl₂) and activated charcoal are added to the solution.

-

Hydrazine hydrate is added dropwise to the mixture while maintaining the temperature at a specific range (e.g., 5-10°C).

-

The reaction is stirred for a specified period at controlled temperatures to ensure the selective reduction of the two ortho-nitro groups.

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The solvent is evaporated, and the crude product is purified, for example, by recrystallization.

For a detailed protocol, refer to the original publication: Vorob'ev, S. S., et al. "HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND this compound FROM 2,4,6-TRINITROTOLUENE." Synthetic Communications, vol. 31, no. 17, 2001, pp. 2557-2561.[2]

General Spectroscopic Analysis Protocol

The following is a general workflow for the spectroscopic characterization of the synthesized this compound.

-

Sample Preparation: A small amount of the purified product is dissolved in an appropriate solvent (e.g., deuterated chloroform or DMSO for NMR, methanol for MS). For IR spectroscopy, a KBr pellet or a thin film can be prepared.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer (e.g., a GC-MS system) to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer to identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer to determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in confirming the structure of the compound.

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis of this compound from TNT.

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-diamino-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 2,6-diamino-4-nitrotoluene, a key chemical intermediate in various synthetic processes. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. Due to the limited availability of public experimental spectral data for this specific isomer, this guide presents predicted ¹H and ¹³C NMR data, offering a robust framework for spectral interpretation.

Molecular Structure and NMR-Active Nuclei

This compound possesses a unique substitution pattern on the toluene backbone that dictates its spectral features. The molecule has several NMR-active nuclei: protons (¹H) and carbon-13 (¹³C), which are fundamental for structural analysis. The chemical environment of each nucleus is distinct, leading to a characteristic set of signals in the respective NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nitro group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.1 | Singlet | 3H |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | 4H |

| Ar-H (H3, H5) | ~7.0 | Singlet | 2H |

Note: Predicted data is based on computational models and may vary from experimental values. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the nature and position of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~17 |

| C1 | ~115 |

| C2, C6 | ~148 |

| C3, C5 | ~125 |

| C4 | ~138 |

Note: Predicted data is based on computational models and may vary from experimental values.

Experimental Protocols

Obtaining high-quality NMR spectra is paramount for accurate structural analysis. The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aromatic amines as it can also facilitate the observation of exchangeable protons like those of the amino groups. Deuterated chloroform (CDCl₃) can also be used.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Sample Filtration: To ensure a homogeneous magnetic field and sharp signals, the prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Spectral Interpretation and Logical Relationships

The interpretation of the NMR spectra relies on understanding the electronic effects of the substituents on the aromatic ring.

Caption: Logical workflow for the interpretation of NMR spectra of this compound.

The two amino groups are strong electron-donating groups, which increase the electron density at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which decreases the electron density at these positions. In this compound, the two amino groups at positions 2 and 6 will significantly shield the aromatic ring, while the nitro group at position 4 will deshield it. The symmetry of the molecule is expected to result in a simplified ¹H NMR spectrum, with the two aromatic protons (H3 and H5) being chemically equivalent and appearing as a single signal. Similarly, the two amino groups and their respective protons are equivalent. The methyl group protons will appear as a singlet.

This technical guide serves as a foundational resource for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. While predicted data offers valuable guidance, experimental verification is recommended for precise characterization.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Diamino-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,6-diamino-4-nitrotoluene is limited in publicly available literature. This guide provides a comprehensive overview based on available information for this compound and data from closely related nitroaromatic compounds. The experimental protocols and decomposition pathways should be considered as representative examples for this class of materials.

Introduction

This compound is a nitroaromatic compound that is notably a transformation and degradation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Understanding the thermal stability and decomposition characteristics of such compounds is of paramount importance for safety in handling, storage, and for predicting their environmental fate. The presence of both amino and nitro groups on the toluene backbone suggests a complex thermal behavior, potentially involving intramolecular and intermolecular reactions leading to the formation of various gaseous and condensed-phase products. This guide synthesizes the available information and provides a framework for the experimental investigation of its thermal properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for designing appropriate experimental and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| CAS Number | 59229-75-3 | [1] |

Thermal Stability and Decomposition Analysis

Expected Thermal Decomposition Behavior

The thermal decomposition of nitroaromatic compounds containing amino groups often proceeds through complex, multi-step pathways. The initial steps may involve:

-

Intramolecular Hydrogen Transfer: The presence of ortho-amino groups can facilitate hydrogen transfer to the nitro group, leading to the formation of aci-nitro intermediates and subsequent elimination of water.

-

Nitro Group Decomposition: The C-NO₂ bond can undergo homolytic cleavage to release NO₂, a common initial step in the decomposition of many explosives.

-

Condensation Reactions: Amino groups can react with other molecules or decomposition intermediates, leading to the formation of larger, polymeric structures.

The overall decomposition is expected to be a vigorous exothermic process, releasing significant energy.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended. The following are generalized experimental protocols based on best practices for analyzing energetic materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, identifying the onset of decomposition and the number of decomposition stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (1-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire decomposition process (e.g., from ambient to 500 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the derivative thermogravimetric (DTG) curve, and the residual mass. Kinetic parameters such as activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods from data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the sample as a function of temperature, identifying melting points, phase transitions, and the exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (0.5-2 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation.

-

Atmosphere: An inert atmosphere is maintained within the DSC cell.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a relevant temperature range.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition, the peak exotherm temperature, and the enthalpy of decomposition (ΔH_d).

Visualizations

Predicted Decomposition Pathway

The following diagram illustrates a plausible initial decomposition pathway for this compound, based on known mechanisms for similar nitroaromatic compounds. This is a hypothetical pathway and requires experimental validation.

Caption: Predicted initial decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of this compound is depicted in the following workflow diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a comprehensive framework for its investigation. Based on the behavior of analogous nitroaromatic compounds, it is anticipated to undergo a complex and energetic decomposition. The provided experimental protocols for TGA and DSC offer a starting point for researchers to thoroughly characterize its thermal properties. Further studies, including kinetic analysis and identification of decomposition products, are essential for a complete understanding of its thermal hazard and to ensure its safe handling and management.

References

2,6-Diamino-4-nitrotoluene: A Technical Guide to a Persistent TNT Degradation Byproduct

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trinitrotoluene (TNT) has been a widely used explosive for military and industrial applications. Its extensive use has led to significant environmental contamination of soil and groundwater at manufacturing plants, military training ranges, and conflict zones. The biodegradation of TNT is a complex process involving multiple transformation products, one of which is 2,6-Diamino-4-nitrotoluene (2,6-DANT). This technical guide provides an in-depth overview of 2,6-DANT, focusing on its formation, environmental fate, toxicological profile, and the analytical and experimental methodologies used for its study. Understanding the properties and behavior of this persistent byproduct is crucial for developing effective bioremediation strategies and assessing the toxicological risks associated with TNT-contaminated sites.

Formation of this compound

2,6-DANT is an intermediate metabolite formed during the microbial degradation of TNT under both anaerobic and aerobic conditions. The formation typically proceeds through the sequential reduction of the nitro groups on the TNT molecule.

Under anaerobic conditions, the degradation of TNT is initiated by the reduction of one nitro group to an amino group, forming aminodinitrotoluenes (ADNTs), such as 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). Further reduction of a second nitro group on these intermediates leads to the formation of diaminonitrotoluenes (DANTs), including 2,6-DANT and its isomer 2,4-diamino-6-nitrotoluene (2,4-DANT)[1][2][3]. These reactions are often carried out by a variety of anaerobic bacteria, including species of Clostridium and Desulfovibrio[4].

In aerobic environments, the degradation of TNT can also lead to the formation of 2,6-DANT, although the initial steps may differ and often involve mono- and di-oxygenases. However, complete mineralization of TNT under aerobic conditions is often slow, leading to the accumulation of intermediates like 2,6-DANT.

Environmental Fate and Persistence

This compound is considered a persistent environmental contaminant. Its chemical structure, with both amino and nitro functional groups, contributes to its relative stability in the environment. While it is a product of biodegradation, its own degradation proceeds slowly.

Studies have shown that while its isomer, 2,4-DANT, can be further transformed by some microorganisms, 2,6-DANT often persists in the environment[5]. This persistence is a significant concern for the long-term remediation of TNT-contaminated sites. The environmental fate of 2,6-DANT is influenced by various factors, including soil composition, pH, temperature, and the presence of specific microbial communities.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | PubChem CID 91671[6] |

| Molecular Weight | 167.17 g/mol | PubChem CID 91671[6] |

| Predicted XlogP | 0.8 | PubChemLite[7] |

| Physical Description | Solid (Predicted) |

Toxicological Data

Direct quantitative toxicological data for 2,6-DANT is limited. However, studies on related compounds provide an indication of its potential toxicity. It has been described as having a weak toxic potential compared to its parent compound, TNT[8][9].

| Compound | Test Organism | Endpoint | Value | Source |

| This compound | - | Acute Toxicity | Weak toxic potential observed | [8][9] |

| 2-Amino-4,6-dinitrotoluene | Rat | Oral LD50 | 1167 mg/kg | [10] |

| 2-Amino-4,6-dinitrotoluene | Rat | Oral NOAEL (60-day) | 3 mg/kg/day | [10] |

| 2,4-Diaminotoluene | Rat, Mouse | Carcinogenicity | Sufficient evidence of carcinogenicity | [11] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found.

Mandatory Visualization

Proposed Metabolic Pathway of TNT to 2,6-DANT

Caption: Anaerobic degradation pathway of TNT to 2,6-DANT.

Proposed Genotoxic Mechanism of Nitroaromatic Compounds

Caption: Proposed pathway for genotoxicity of nitroaromatics.

Experimental Workflow for 2,6-DANT Analysis in Soil

Caption: Workflow for analyzing 2,6-DANT in soil samples.

Experimental Protocols

Protocol 1: Quantification of 2,6-DANT in Soil by HPLC

This protocol is adapted from EPA Method 8330A for the analysis of nitroaromatics and nitramines by HPLC[8].

1. Sample Preparation and Extraction: 1.1. Weigh approximately 2 grams of the soil sample into a vial. 1.2. Add 10 mL of acetonitrile to the vial. 1.3. Place the vial in an ultrasonic bath and extract for 18 hours. 1.4. Allow the soil to settle. 1.5. Transfer a portion of the acetonitrile extract to a syringe fitted with a 0.45 µm filter. 1.6. Filter the extract into a clean vial for HPLC analysis.

2. HPLC Conditions: 2.1. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). 2.2. Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v). 2.3. Flow Rate: 1.0 mL/min. 2.4. Injection Volume: 100 µL. 2.5. Detector: UV detector at 254 nm. 2.6. Run Time: Approximately 30 minutes.

3. Quantification: 3.1. Prepare a series of calibration standards of 2,6-DANT in acetonitrile. 3.2. Inject the standards to generate a calibration curve. 3.3. Inject the sample extract and determine the concentration of 2,6-DANT by comparing its peak area to the calibration curve.

Protocol 2: Ames Test for Mutagenicity of 2,6-DANT

This protocol is a general guideline for the Ames test, a bacterial reverse mutation assay, adapted from standard protocols[2][12].

1. Materials: 1.1. Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs. 1.2. S9 fraction from rat liver for metabolic activation. 1.3. Minimal glucose agar plates. 1.4. Top agar containing a trace of histidine and biotin. 1.5. Test compound (2,6-DANT) dissolved in a suitable solvent (e.g., DMSO). 1.6. Positive and negative controls.

2. Procedure (with and without S9 activation): 2.1. To a sterile tube, add 0.1 mL of the Salmonella tester strain culture, 0.1 mL of the test compound solution at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer. 2.2. Pre-incubate the mixture at 37°C for 20 minutes. 2.3. Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. 2.4. Allow the top agar to solidify. 2.5. Incubate the plates in the dark at 37°C for 48-72 hours.

3. Data Analysis: 3.1. Count the number of revertant colonies on each plate. 3.2. A positive response is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of 2,6-DANT on a mammalian cell line[13][14].

1. Cell Culture and Treatment: 1.1. Seed a mammalian cell line (e.g., HepG2, CHO) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. 1.2. Prepare serial dilutions of 2,6-DANT in the cell culture medium. 1.3. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2,6-DANT. Include untreated control wells. 1.4. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

2. MTT Assay: 2.1. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. 2.2. Incubate the plate for an additional 4 hours at 37°C. 2.3. Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 2.4. Mix gently by pipetting up and down.

3. Data Measurement and Analysis: 3.1. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. 3.2. Calculate the percentage of cell viability for each concentration relative to the untreated control. 3.3. Plot the cell viability against the concentration of 2,6-DANT to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a significant and persistent byproduct of TNT degradation. Its formation in both aerobic and anaerobic environments, coupled with its recalcitrance to further microbial breakdown, poses a long-term challenge for the remediation of contaminated sites. While its acute toxicity appears to be lower than that of TNT, the potential for genotoxicity, as suggested by the mechanisms of related nitroaromatic compounds, warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to quantify 2,6-DANT in environmental matrices and to assess its toxicological properties. A deeper understanding of its environmental behavior and biological effects is essential for developing effective risk assessment and management strategies for TNT-contaminated environments. Further research is needed to elucidate the specific enzymatic pathways involved in its degradation and the precise molecular mechanisms of its toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of a new bacterial pathway for 4-nitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. Structure-activity relationship of genotoxic polycyclic aromatic nitro compounds: further evidence for the importance of hydrophobicity and molecular orbital energies in genetic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. mass.gov [mass.gov]

- 9. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,6-Diamino-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2,6-diamino-4-nitrotoluene, a chemical intermediate with potential applications in research and development. Due to its chemical structure, this compound requires careful handling to mitigate potential health and environmental risks. This document summarizes key quantitative data, outlines safe handling protocols, and provides visual aids to facilitate a thorough understanding of the associated hazards.

Safety Data Summary

The following tables summarize the known physical, chemical, and toxicological properties of this compound and related isomers. It is crucial to note that comprehensive toxicological data for this compound is limited, and data from structurally similar compounds are included for a conservative risk assessment.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H9N3O2 | [1][2] |

| Molecular Weight | 167.17 g/mol | [2] |

| Melting Point | 126 - 129 °F / 52 - 54 °C | [3] |

| Boiling Point | 460 °F / 238 °C | [3] |

| Density | 1.392 g/cm3 (at 77 °F / 25 °C) | [3] |

Toxicological Data

| Endpoint | Value | Species | Route | Source |

| Acute Oral LD50 (2-Amino-4,6-dinitrotoluene) | 1394-2240 mg/kg | Rat | Oral | [4] |

| Acute Oral LD50 (2-Amino-4,6-dinitrotoluene) | 1522-1722 mg/kg | Mouse | Oral | [4] |

| Acute Oral LD50 (4-Amino-2,6-dinitrotoluene) | 959-1360 mg/kg | Rat | Oral | [4] |

| Acute Oral LD50 (4-Amino-2,6-dinitrotoluene) | 1342-1495 mg/kg | Mouse | Oral | [4] |

| NOAEL (Dinitrotoluenes) | 2.68 mg/kg | Rat | Oral (Chronic) | [5] |

| LOAEL (Dinitrotoluenes) | 13.31 mg/kg | Rat | Oral (Chronic) | [5] |

NOAEL: No Observed Adverse Effect Level LOAEL: Lowest Observed Adverse Effect Level

Hazard Identification and Handling Precautions

GHS Hazard Statements: Based on data for related compounds, this compound should be treated as a hazardous substance. The following GHS hazard statements are likely applicable:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

-

H373: May cause damage to organs through prolonged or repeated exposure.[3]

-

H411: Toxic to aquatic life with long lasting effects.[3]

Precautionary Statements:

-

P260: Do not breathe dust.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P273: Avoid release to the environment.[3]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to these protocols is critical to minimize exposure and ensure a safe working environment.

References

- 1. This compound | C7H9N3O2 | CID 91671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

Theoretical Properties and Synthetic Pathways of 2,6-diamino-4-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and known biological profile of 2,6-diamino-4-nitrotoluene. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields.

Core Theoretical Properties

While specific theoretical studies on this compound are limited in publicly accessible literature, valuable insights can be drawn from computational analyses of its isomers and related nitrotoluene compounds. Density Functional Theory (DFT) calculations are commonly employed to predict molecular structure, electronic properties, and reactivity. The following table summarizes key computed properties for this compound and provides comparative data for its isomer, 2,4-diamino-6-nitrotoluene, to offer a predictive context.

| Property | This compound | 2,4-diamino-6-nitrotoluene |

| Molecular Formula | C₇H₉N₃O₂ | C₇H₉N₃O₂ |

| Molecular Weight ( g/mol ) | 167.17 | 167.17 |

| Monoisotopic Mass (Da) | 167.06947 | 167.069476538[1] |

| Predicted XlogP | 0.8 | 0.6 |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 130.3 | Not Available |

| Predicted Collision Cross Section ([M-H]⁻, Ų) | 134.0 | Not Available |

Synthesis of this compound

A highly selective, one-step synthesis method has been developed for the production of this compound from 2,4,6-trinitrotoluene (TNT).[2] This method offers a significant advantage over previous multi-step approaches by selectively reducing the ortho-nitro groups of TNT.

Experimental Protocol: One-Step Synthesis from TNT[2]

Materials:

-

2,4,6-trinitrotoluene (TNT)

-

Methanol

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Activated Charcoal

-

Hydrazine hydrate (HH)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

A mixture of 60.0 g (264 mmol) of TNT, 1.92 g (7.1 mmol) of FeCl₃·6H₂O, and 32 g of activated charcoal is prepared in 500 mL of methanol in a reaction vessel under an inert atmosphere (nitrogen or argon).

-

A solution of 50 mL (1000 mmol) of hydrazine hydrate in 150 mL of methanol is added dropwise to the stirred TNT mixture over a period of 3 to 4.5 hours. The temperature is maintained at 5–10°C during this addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours at 15°C, followed by 5 hours at 20–22°C.

-

The temperature is then gradually raised to 50°C over 1.5 hours, and stirring is continued for an additional hour at this temperature.

-

Upon completion of the reaction, the mixture is filtered to remove the catalyst and charcoal.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product, this compound.

-

Further purification can be achieved through recrystallization or column chromatography as needed.

Biological Activity and Toxicological Profile

The biological activity of this compound has not been extensively studied. However, available toxicological data provides some initial insights into its potential effects. It is important to consider the toxicological profiles of its isomers and related dinitrotoluene compounds to build a more complete picture, as isomers can exhibit significantly different biological activities.[3][4]

A study comparing the toxicity of various 2,4,6-TNT transformation products found that this compound exhibited a weak toxic potential.[5] In another study focusing on the bioconversion of diaminonitrotoluene isomers, this compound was found to be persistent and was not significantly degraded by Pseudomonas fluorescens under the tested aerobic and anoxic conditions, in contrast to its isomer 2,4-diamino-6-nitrotoluene which was transformed into a novel metabolite.[6]

The following table summarizes the known toxicological information for this compound and related compounds.

| Compound | Organism/System | Observed Effect | Reference |

| This compound | Ecotoxicological bioassays (algae, daphnids, luminescence, cell growth) | Weak toxic potential | [5] |

| This compound | Pseudomonas fluorescens | Persistent, not readily metabolized | [6] |

| Isomers of Dinitrotoluene (general) | Rats | Cyanosis and anemia | [7] |

| 2,6-Dinitrotoluene | Rats | Hepatocellular lesions, increased splenic mass | [7] |

| 2,4-Dinitrotoluene | Rats | Decreased testes mass, degenerative histopathological changes, neurotoxic effects | [7] |

Signaling Pathways and Metabolic Fate

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Given its limited metabolism in the studied bacterial system, it is plausible that it may also exhibit metabolic stability in higher organisms, though further research is required to confirm this. The persistence of this compound suggests that it may not readily interact with metabolic pathways that transform other nitrotoluene derivatives.

The logical workflow for investigating the metabolic fate of this compound would involve in vitro studies with liver microsomes and hepatocytes, followed by in vivo studies in animal models to identify potential metabolites and excretion pathways.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a noted persistence in at least one biological system and a reported weak toxic potential. The lack of comprehensive data on its biological activities and mechanism of action presents a significant knowledge gap. For drug development professionals, the metabolic stability of this compound could be of interest, though its toxicological profile needs to be more thoroughly investigated.

Future research should prioritize:

-

Comprehensive Toxicological Evaluation: In-depth acute and chronic toxicity studies in relevant animal models are necessary to establish a complete safety profile.

-

Metabolic Studies: A thorough investigation of its metabolic fate in mammalian systems to identify any potential metabolites and understand its pharmacokinetic properties.

-

Mechanism of Action Studies: Cellular and molecular studies to determine if this compound interacts with any specific signaling pathways or molecular targets.

-

Comparative Isomer Studies: Direct comparative studies with its isomers would provide valuable structure-activity relationship data.

This foundational data is crucial for determining whether this compound or its derivatives hold any potential for therapeutic applications or pose any significant environmental or health risks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpestnet.org [mdpestnet.org]

- 4. mdpi.com [mdpi.com]

- 5. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioconversion of 2,4-diamino-6-nitrotoluene to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2,6-diamino-4-nitrotoluene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-diamino-4-nitrotoluene, a significant derivative of toluene, has a history intertwined with the development of nitroaromatic chemistry. Initially explored in the context of dye and explosive manufacturing byproducts, its synthesis has evolved from multi-step, often hazardous procedures to more streamlined and selective methods. This guide provides an in-depth overview of the discovery and historical evolution of this compound synthesis, presenting key experimental protocols, quantitative data, and logical diagrams to illuminate the advancements in its preparation. The transition from early reduction methods of dinitrotoluenes to modern, selective single-step syntheses from 2,4,6-trinitrotoluene (TNT) highlights the progress in catalytic systems and reaction control in organic chemistry.

Historical Overview

The history of this compound is closely linked to the chemistry of its precursor, 2,4,6-trinitrotoluene (TNT). TNT was first synthesized in 1863 by the German chemist Julius Wilbrand and was initially used as a yellow dye.[1] Its explosive properties were not recognized until 1891.[1] The extensive production of TNT during the 20th century led to research into its derivatives and byproducts.

While a definitive "discovery" of this compound is not clearly documented in readily available literature, a key early publication detailing its synthesis appeared in 1976 in the Journal of Chemical & Engineering Data by Michael E. Sitzmann.[2] This publication suggests that the compound was of research interest at that time, likely in connection to the study of TNT-related compounds and their potential applications or as a reference standard for biodegradation studies of TNT.[2]